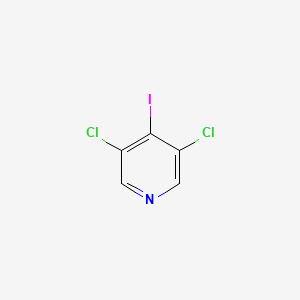

3,5-Dichloro-4-iodopyridine

Beschreibung

Contextualization of Perhalogenated Pyridines in Modern Organic Chemistry Research

Perhalogenated pyridines, which are pyridine (B92270) rings where all hydrogen atoms have been substituted by halogens, represent an important class of compounds in contemporary organic chemistry. benthambooks.com Their unique chemical properties and reactivity make them valuable starting materials for the synthesis of a wide array of more complex molecules. benthambooks.comeurekalert.org

Significance of Pyridine Scaffolds in Synthetic and Applied Chemistry

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. rsc.orgnih.gov This "privileged scaffold" is present in numerous FDA-approved drugs, natural products like alkaloids, and essential vitamins. rsc.orgresearchgate.net The versatility of the pyridine core allows for extensive chemical modification, making it a cornerstone in drug discovery and medicinal chemistry. enpress-publisher.comdovepress.com Its presence can enhance the solubility and bioavailability of less soluble compounds, a crucial aspect in pharmaceutical development. enpress-publisher.com

Role of Halogen Substituents in Modulating Reactivity and Properties

The introduction of halogen atoms onto the pyridine ring profoundly influences its chemical behavior. Halogens are electron-withdrawing groups that decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. uoanbar.edu.iq This altered reactivity is a key feature exploited by synthetic chemists. benthambooks.comeurekalert.org

The type of halogen and its position on the ring dictate the specific reactivity and properties of the molecule. For instance, the presence of halogens can facilitate cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the crystal structure and properties of materials. mdpi.comtamuc.edu The strategic placement of halogens is a critical design element in the synthesis of new pharmaceuticals and agrochemicals. nih.gov

Academic Relevance and Research Focus on 3,5-Dichloro-4-iodopyridine

Strategic Importance as a Halogenated Pyridine Building Block

This compound has garnered attention as a particularly useful halogenated pyridine building block. Its structure features two chlorine atoms and one iodine atom at specific positions on the pyridine ring, offering a unique combination of reactive sites. The carbon-iodine bond is generally more reactive than the carbon-chlorine bonds, allowing for selective chemical transformations.

This differential reactivity enables chemists to perform sequential reactions, introducing different functional groups at specific positions on the pyridine core. This level of control is highly desirable in the multi-step synthesis of complex target molecules.

Overview of Primary Research Domains Investigating this compound

The primary research domains investigating this compound are centered on its application as a versatile intermediate in organic synthesis. Researchers are exploring its use in the construction of more elaborate molecules with potential applications in medicinal chemistry and materials science. Its ability to participate in various chemical reactions makes it a valuable tool for creating novel compounds with desired properties.

Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H2Cl2IN |

| Molecular Weight | 273.89 g/mol sigmaaldrich.com |

| Appearance | White to light yellow to light orange powder to crystal tcichemicals.com |

| Melting Point | 186-190 °C sigmaaldrich.com |

| Purity | >97% |

| CAS Number | 343781-41-9 sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXLTMBFLWCGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371078 | |

| Record name | 3,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-41-9 | |

| Record name | 3,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformative Organic Reactions of 3,5 Dichloro 4 Iodopyridine

Cross-Coupling Reaction Pathways

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. For 3,5-dichloro-4-iodopyridine, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to its utility. The C-I bond is considerably weaker and thus more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), compared to the more robust C-Cl bonds. This inherent reactivity difference allows for selective transformations at the 4-position while leaving the 3- and 5-positions available for subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the most extensively used transition metals for cross-coupling reactions involving haloheteroarenes like this compound. clockss.org The general catalytic cycle for these reactions involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki, Sonogashira, and Negishi couplings) or coordination of an amine or alkene (for Buchwald-Hartwig and Heck reactions), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The chemoselectivity for the C-I bond over the C-Cl bonds in this compound is a recurring theme in these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. In the case of this compound, the reaction selectively occurs at the C-4 position due to the higher reactivity of the C-I bond. nih.govrsc.org This allows for the introduction of various aryl and heteroaryl groups at this position.

The reaction of this compound with arylboronic acids proceeds efficiently, leaving the chlorine atoms untouched for potential further functionalization. nih.govrsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Catalyst System | Boronic Acid | Base | Solvent | Product | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 3,5-Dichloro-4-phenylpyridine | >95 |

| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 3,5-Dichloro-4-(4-methoxyphenyl)pyridine | 85 |

| Pd(OAc)₂ / SPhos | 2-Thienylboronic acid | K₃PO₄ | 1,4-Dioxane | 3,5-Dichloro-4-(2-thienyl)pyridine | 92 |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction is highly effective for the alkynylation of this compound at the 4-position. researchgate.netrsc.org The C-I bond's high reactivity ensures that the coupling occurs selectively, providing a route to 4-alkynyl-3,5-dichloropyridines. researchgate.netgelest.com These products can serve as valuable intermediates for more complex molecular architectures. researchgate.net

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Catalyst System | Alkyne | Base | Solvent | Product | Yield (%) |

| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | 3,5-Dichloro-4-(phenylethynyl)pyridine | 88 |

| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | i-Pr₂NH | 1,4-Dioxane | 3,5-Dichloro-4-((trimethylsilyl)ethynyl)pyridine | 91 |

| Pd(OAc)₂ / XPhos / CuI | 1-Heptyne | Cs₂CO₃ | Acetonitrile | 3,5-Dichloro-4-(hept-1-yn-1-yl)pyridine | 85 |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org For this compound, the Negishi coupling offers a selective method to introduce alkyl, aryl, and other organic fragments at the C-4 position. rsc.orgmdpi.com The reactivity difference between the C-I and C-Cl bonds ensures high selectivity for the substitution at the iodo-substituted position. rsc.org

Optimized conditions often involve the use of palladium catalysts with specific phosphine (B1218219) ligands to achieve high yields. rsc.org

Table 3: Negishi Coupling of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. snnu.edu.cn This reaction provides a direct route to arylamines from readily available starting materials. snnu.edu.cn In the context of this compound, this reaction allows for the selective introduction of a wide range of primary and secondary amines at the C-4 position. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. amazonaws.comnih.gov

Table 4: Buchwald-Hartwig Amination of this compound

| Catalyst System | Amine | Base | Solvent | Product | Yield (%) |

| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 4-(3,5-Dichloropyridin-4-yl)morpholine | 89 |

| Pd(OAc)₂ / Xantphos | Aniline | Cs₂CO₃ | 1,4-Dioxane | N-(3,5-Dichloropyridin-4-yl)aniline | 82 |

| Pd(tBu₃P)₂ | Diethylamine | K₃PO₄ | t-Butanol | N-(3,5-Dichloropyridin-4-yl)-N-ethylamine | 75 |

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. nih.gov This reaction is a versatile tool for the synthesis of substituted alkenes. researchgate.net For this compound, the Heck reaction enables the introduction of a vinyl group at the C-4 position with high selectivity over the C-Cl positions. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and stereoselectivity of the resulting olefin. nih.gov

Table 5: Heck Cross-Coupling of this compound with Alkenes

| Catalyst System | Alkene | Base | Solvent | Product | Yield (%) |

| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | Acetonitrile | (E)-3,5-Dichloro-4-styrylpyridine | 80 |

| PdCl₂(PPh₃)₂ | Ethyl acrylate | K₂CO₃ | DMF | Ethyl (E)-3-(3,5-dichloropyridin-4-yl)acrylate | 85 |

| Pd(OAc)₂ / DABCO | 1-Octene | NaOAc | DMA | (E)-3,5-Dichloro-4-(oct-1-en-1-yl)pyridine | 72 |

Chemoselective Reactivity of Halogen Atoms in this compound

The presence of multiple, yet distinct, halogen atoms on the pyridine (B92270) ring of this compound imparts a notable chemoselectivity to its reactions. The iodine atom at the 4-position is significantly more reactive and serves as a better leaving group compared to the chlorine atoms at the 3- and 5-positions. This heightened reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

This differential reactivity is prominently observed in palladium-catalyzed cross-coupling reactions. In these reactions, the iodine at the 4-position is selectively targeted, leaving the chlorine atoms intact. This allows for sequential functionalization, where the iodine is first replaced, and subsequent, often harsher, conditions are required to react the chlorine atoms.

The following table summarizes the comparative reactivity of the halogen atoms in cross-coupling reactions:

| Position | Halogen | Reactivity in Cross-Coupling |

| 4 | Iodine | High (preferentially reacts in Pd-catalyzed reactions) |

| 3, 5 | Chlorine | Low (requires more forceful conditions for substitution) |

This chemoselectivity makes this compound a valuable intermediate in the synthesis of complex, polysubstituted pyridines, as the distinct reactivity of the halogens allows for controlled, stepwise introduction of different functional groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. nih.gov This electronic characteristic makes the pyridine nucleus susceptible to nucleophilic attack, a feature that is further enhanced by the presence of electron-withdrawing halogen substituents. nih.gov

In polyhalogenated pyridines, the regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors. Generally, nucleophilic attack is favored at the positions most activated by the nitrogen atom, namely the 2- and 4-positions. nih.govuoanbar.edu.iq The substitution pattern of the halogens and the nature of the nucleophile also play crucial roles in determining the site of reaction. orgchemres.orgacs.org For instance, in pentachloropyridine (B147404), smaller nucleophiles tend to attack the 4-position, while larger, bulkier nucleophiles favor the less sterically hindered 2-position. orgchemres.org

In the context of this compound, the primary site of nucleophilic attack is the 4-position, leading to the displacement of the iodide ion. This is because iodine is a superior leaving group compared to chlorine.

Studies on the related compound, 2,3,5,6-tetrachloro-4-iodopyridine, provide insight into the behavior with different types of nucleophiles. It has been observed that "hard" nucleophiles, such as those centered on oxygen (O-) and nitrogen (N-), tend to attack the ortho position (C2/C6) of the pyridine ring. In contrast, "soft" sulfur-centered (S-) nucleophiles preferentially attack the para position (C4). orgchemres.org This selectivity is explained by the Hard and Soft Acids and Bases (HSAB) principle. orgchemres.org

The following table illustrates the general regioselectivity of different nucleophiles on a polyhalogenated pyridine ring:

| Nucleophile Type | Center | Preferred Position of Attack |

| Hard | O, N | Ortho (C2/C6) orgchemres.org |

| Soft | S | Para (C4) orgchemres.org |

These reactions typically proceed under mild conditions with nucleophiles like amines, thiols, or alkoxides, resulting in the selective substitution of the iodine atom.

Nucleophilic aromatic substitution reactions on electron-deficient aromatic rings, such as halogenated pyridines, proceed through a bimolecular addition-elimination mechanism. orgchemres.org This process involves the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com This intermediate is a key species in the reaction pathway. orgchemres.orgwikipedia.org

While often transient and not isolated, stable Meisenheimer complexes have been characterized in reactions involving highly electron-deficient arenes. wikipedia.orgmdpi.com

Electrophilic Aromatic Substitution (EAS) on Halogenated Pyridines

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which makes the ring electron-poor. uoanbar.edu.iqorganicchemistrytutor.com This deactivation is further intensified by the presence of electron-withdrawing halogen atoms. Consequently, electrophilic substitution on halogenated pyridines requires harsh reaction conditions. uoanbar.edu.iq When substitution does occur, it preferentially takes place at the 3- or 5-position (the β-position), as attack at the 2-, 4-, or 6-position would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqorganicchemistrytutor.com

Direct chlorination of pyridine itself under vigorous conditions, such as with chlorine gas at high temperatures, can lead to a mixture of chlorinated pyridines, including 3,5-dichloropyridine (B137275) and 3,4,5-trichloropyridine. scribd.com The introduction of an iodine atom at the 4-position, as in this compound, would likely direct further electrophilic attack to the remaining open positions, although such reactions are not commonly reported due to the severely deactivated nature of the ring.

More controlled and regioselective halogenation of pyridines can be achieved through alternative strategies, such as the halogenation of pyridine-N-oxides or via ring-opening and closing sequences involving Zincke imine intermediates. nih.govresearchgate.net For example, a method involving the formation of a Zincke imine from a pyridine allows for highly regioselective halogenation at the 3-position under mild conditions. nih.gov

Activation Energy Barriers in Pyridine Halogenation

The halogenation of pyridines is a challenging synthetic transformation due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack compared to electron-rich aromatic systems. nih.gov Overcoming the activation energy barrier for these reactions often requires harsh conditions or specialized reagents. nih.govuiowa.edu

Computational studies have provided insight into the mechanisms and energy profiles of pyridine halogenation. For instance, in the halogenation of pyridines using designed phosphine reagents, the process occurs via a two-step SNAr (nucleophilic aromatic substitution) pathway. The initial step involves the activation of the pyridine at the nitrogen atom. The subsequent and rate-determining step is the elimination of the phosphine group, which has the highest activation energy barrier. nih.gov Steric interactions between the departing phosphine and substituents on the pyridine ring can significantly influence this energy barrier and, consequently, the reaction's efficiency. nih.gov The presence of a Brønsted or Lewis acid, such as HCl or LiCl, can be critical, as its absence can lead to a prohibitively high activation barrier. nih.gov

In the reaction of the cyano radical (CN) with pyridine, a model for understanding reactivity, the addition to any of the carbon atoms of the pyridine ring proceeds without a significant entrance barrier, leading to stable radical adducts. frontiersin.org The subsequent step, the detachment of a hydrogen atom to form the final product, involves activation energies that are nearly the same regardless of the initial position of addition. frontiersin.org This suggests that for such radical reactions, the initial association is facile, and the subsequent transformation to products has a modest and relatively uniform energy demand. frontiersin.org

Hydrogen abstraction from the pyridine ring by radicals like CN has been found to have very low activation energy barriers. frontiersin.org However, the formation of isocyanic acid (HNC) through hydrogen abstraction presents significant activation barriers, making this pathway less feasible under many conditions. frontiersin.org

Photochemical Reactivity of Halogenated Pyridines

The photochemical behavior of halogenated pyridines involves a series of reactions initiated by the absorption of light, often leading to the cleavage of carbon-halogen bonds and subsequent transformations. nih.govresearchgate.net These reactions are of interest for both synthetic applications and environmental remediation.

In addition to photohydrolysis, photoreduction can also occur, where the halogen atom is replaced by a hydrogen atom. This is considered a minor pathway but can be more significant in the presence of substances like humic acids. researchgate.net The single-electron reduction of pyridinium (B92312) ions can generate pyridinyl radicals, which are key intermediates in various photochemical functionalization reactions. acs.org These radical-based strategies offer distinct positional selectivity compared to traditional Minisci-type reactions. acs.org

The photochemical activation of halogenated pyridines can also be achieved through the formation of electron donor-acceptor (EDA) complexes. nih.govnih.gov For example, the interaction between a halogen-bond donor (like a perfluoroalkyl iodide) and a Lewis base can form an EDA complex that, upon photoexcitation, generates carbon-centered radicals. nih.gov This catalyst-free activation of carbon-halogen bonds opens up new avenues for radical-based transformations. nih.gov

Derivatization, Advanced Chemical Synthesis, and Structural Modification Strategies Utilizing 3,5 Dichloro 4 Iodopyridine

Synthesis of Complex Pyridine (B92270) Scaffolds

The inherent reactivity of the carbon-iodine bond, which is more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds, makes 3,5-dichloro-4-iodopyridine an ideal substrate for the regioselective synthesis of polyfunctionalized and densely substituted pyridine derivatives.

Polyfunctionalized Pyridine Derivatives

The synthesis of polyfunctionalized pyridines from this compound is often achieved through sequential cross-coupling reactions. The iodine at the 4-position can be selectively displaced under milder conditions, leaving the chlorine atoms at the 3- and 5-positions available for subsequent transformations. This hierarchical reactivity allows for the introduction of a diverse array of substituents onto the pyridine ring.

For instance, a Sonogashira coupling can be employed to introduce an alkynyl group at the 4-position, followed by Suzuki-Miyaura or other palladium-catalyzed couplings at the 3- and 5-positions to introduce aryl or other moieties. This stepwise approach provides a high degree of control over the final structure of the polyfunctionalized pyridine.

A general scheme for the synthesis of such derivatives is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., THF) | 4-alkynyl-3,5-dichloropyridine |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | 4-alkynyl-3-aryl-5-chloropyridine |

| 3 | Suzuki-Miyaura Coupling | Different arylboronic acid, Pd catalyst, ligand, base, solvent | 4-alkynyl-3,5-diarylpyridine |

This sequential methodology allows for the creation of a library of compounds with varying substituents at the 3, 4, and 5-positions, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Densely Substituted Pyridine Analogs

The concept of dense substitution refers to the attachment of multiple functional groups in close proximity on the pyridine core, leading to sterically hindered and conformationally restricted molecules. This compound serves as a key starting material for achieving such substitution patterns.

Multi-component reactions, where three or more reactants combine in a single synthetic operation, can be envisioned for the one-pot synthesis of densely substituted pyridines, although specific examples starting from this compound are not extensively documented. A more common approach involves a series of regioselective cross-coupling reactions. The iodine at the C4 position is the most reactive site for initial functionalization, followed by the modification of the C3 and C5 positions.

For example, a Negishi coupling could be employed to introduce an organozinc reagent at the 4-position, followed by Stille or Kumada couplings at the 3- and 5-positions. The choice of coupling partners and reaction conditions can be tailored to introduce a wide variety of alkyl, aryl, and heteroaryl groups, leading to a high degree of substitution.

Incorporation into Macrocyclic and Fused Heterocyclic Systems

The trifunctional nature of this compound makes it an excellent linchpin for the construction of larger, more complex systems such as macrocycles and fused heterocycles.

Pyridine-Fused Azacorannulenes

While the direct synthesis of pyridine-fused azacorannulenes from this compound is a specialized and less commonly reported application, the principles of its reactivity lend themselves to such complex constructions. Azacorannulenes are bowl-shaped polycyclic aromatic hydrocarbons containing nitrogen atoms, and their synthesis often involves the stitching together of multiple aromatic units.

A hypothetical synthetic strategy could involve a double Sonogashira coupling of this compound with a suitable di-alkyne to form a macrocyclic precursor. Subsequent intramolecular cyclization reactions, potentially through transition-metal catalysis or photochemical methods, could then be employed to form the fused, curved structure of an azacorannulene. The chlorine atoms would remain as handles for further functionalization of the final structure.

Pyrrolo[3,4-c]pyridine Derivatives and Related Fused Systems

The synthesis of pyrrolo[3,4-c]pyridine derivatives, which are of interest in medicinal chemistry, can be approached using this compound as a starting material. A plausible synthetic route would involve the initial conversion of the 4-iodo group to a functionality that can participate in a ring-closing reaction.

For instance, a Sonogashira coupling at the 4-position with a protected propargylamine (B41283) could be followed by deprotection and subsequent intramolecular cyclization to form the pyrrole (B145914) ring fused to the pyridine core. The chlorine atoms at the 3- and 5-positions would be carried through the synthesis and could be used for further derivatization of the resulting pyrrolo[3,4-c]pyridine system.

A similar strategy can be envisioned for the synthesis of other fused systems, such as thieno[3,4-c]pyridines, by employing a coupling partner that contains the necessary functionality for the subsequent annulation reaction.

Exploration of Novel Halogenated Pyridine Derivatives

The manipulation of the halogen atoms on the this compound ring itself can lead to the synthesis of novel halogenated pyridine derivatives with unique reactivity and potential applications. Halogen exchange reactions provide a direct route to introduce other halogens, such as fluorine or bromine, into the pyridine core.

For example, a Finkelstein-type reaction could potentially be used to replace the iodine with another halogen, although such reactions on electron-deficient aromatic rings can be challenging. More modern methods involving transition-metal catalysis or the use of specific fluorinating or brominating agents might be more effective.

The selective replacement of one or both chlorine atoms while retaining the iodine, or vice versa, would lead to a range of differentially halogenated pyridines. These new building blocks would offer alternative reactivity patterns for the synthesis of complex molecules. For instance, the introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, which is of great interest in the development of pharmaceuticals and agrochemicals.

Below is a table summarizing potential halogen exchange reactions:

| Starting Material | Reagents and Conditions | Product |

| This compound | KF, phase-transfer catalyst, high temperature | 3,5-Dichloro-4-fluoropyridine |

| This compound | CuBr, solvent (e.g., DMF), high temperature | 4-Bromo-3,5-dichloropyridine |

The development of efficient and selective halogen exchange methodologies for this compound would significantly expand its utility as a versatile synthetic intermediate.

Synthesis of 3,5-Dichloro-2-fluoro-4-iodopyridine (B1611285) and Related Fluorinated Analogs

The synthesis of specifically substituted fluorinated pyridines is a key objective in the development of novel chemical entities. However, based on a comprehensive review of available scientific literature, a direct and well-documented synthetic pathway for the conversion of this compound to 3,5-dichloro-2-fluoro-4-iodopyridine through methods such as direct C-H fluorination at the 2-position or a halogen exchange reaction is not readily reported.

General methods for the fluorination of pyridine rings often involve harsh conditions and can be complicated by the presence of multiple halogen substituents, leading to mixtures of products. Common strategies include:

Halogen Exchange (Halex) Reactions: This typically involves the displacement of chlorine atoms with fluoride (B91410) ions, often requiring high temperatures and polar aprotic solvents. google.comgoogle.com The chlorine atoms at the 2- and 6-positions of a pyridine ring are generally more activated towards nucleophilic substitution than those at the 3- and 5-positions.

Direct C-H Fluorination: Recent advancements have focused on the direct fluorination of C-H bonds using electrophilic fluorinating agents (such as Selectfluor®) or photoredox catalysis. nih.govbeilstein-journals.org These methods offer alternative pathways but their application and regioselectivity on a substrate as specific as this compound have not been detailed.

While the synthesis of related compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) is known, this proceeds via the substitution of existing chlorine atoms rather than the fluorination of a C-H bond or selective manipulation of an iodopyridine precursor. google.comgoogle.com Without specific literature precedents for the target molecule, a reliable synthetic route remains speculative.

Trifluoromethylated Pyridine Derivatives as Target Structures

The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal and agrochemical chemistry to enhance properties like metabolic stability and lipophilicity. One of the primary methods for synthesizing trifluoromethylpyridine derivatives involves the direct introduction of a trifluoromethyl group via substitution of a halogen, particularly iodine. nih.gov

Utilizing this compound, a key target structure is 3,5-dichloro-4-(trifluoromethyl)pyridine. The synthesis of this derivative is highly feasible through copper-catalyzed or copper-mediated trifluoromethylation reactions. This method leverages the greater reactivity of the C-I bond compared to the C-Cl bonds on the pyridine ring, allowing for selective substitution at the 4-position.

The general approach involves the reaction of the iodopyridine substrate with a trifluoromethylating agent in the presence of a copper catalyst. A common and effective trifluoromethyl source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. The reaction generates a reactive "CuCF3" species in situ, which then couples with the aryl iodide.

Reaction Scheme:

This transformation provides a direct and selective route to introduce the trifluoromethyl group onto the dichloropyridine scaffold, yielding a valuable building block for further derivatization.

Table 1: Synthesis of 3,5-Dichloro-4-(trifluoromethyl)pyridine

| Starting Material | Target Product | Reagents & Conditions |

|---|

Advanced Structural Characterization and Computational Studies of 3,5 Dichloro 4 Iodopyridine and Its Derivatives

Solid-State Structural Analysis (Crystallography)

Crystallographic studies are instrumental in elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of 3,5-dichloropyridine (B137275), single-crystal X-ray diffraction is a key technique for determining their structures and understanding their supramolecular chemistry.

The crystal structures of various 3,5-dichloropyridine derivatives have been successfully determined using single-crystal X-ray diffraction techniques. For instance, the structure of 4-amino-3,5-dichloropyridine (B195902) has been elucidated, revealing that it crystallizes with one molecule in the asymmetric unit. nih.gov This type of analysis provides fundamental information about the molecular framework and the packing of molecules within the crystal lattice. Similarly, structural studies have been reported for other derivatives such as 2-amino-3,5-dichloropyridinium chloride monohydrate and 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate. nih.gov

Halogen bond interactions have been investigated in various halopyridine complexes in the solid state, providing a basis for understanding the structural behavior of iodo- and bromopyridinium cations. acs.org These studies are crucial for the rational design of crystal structures with specific properties. ju.edu.jo

The molecular geometry of 3,5-dichloropyridine derivatives is characterized by the pyridine (B92270) ring, which is typically planar. nih.gov In the case of 4-amino-3,5-dichloropyridine, the C1—N1—C5 bond angle is 116.4 (5)°, which suggests that the ring nitrogen atom is sp2 hybridized. nih.gov The deviation from the ideal 120° angle is attributed to the steric strain from the lone pair on the nitrogen atom. nih.gov

Detailed geometric parameters, such as bond lengths and angles, are obtained from crystallographic data. Below is a table of selected bond lengths for 4-amino-3,5-dichloropyridine.

| Bond | Length (Å) |

| C1—N1 | 1.335 (7) |

| C5—N1 | 1.331 (7) |

| C2—C3 | 1.381 (8) |

| C3—C4 | 1.404 (8) |

| C1—Cl1 | 1.727 (5) |

| C5—Cl2 | 1.730 (5) |

| C4—N2 | 1.373 (7) |

Data for 4-amino-3,5-dichloropyridine, a derivative of 3,5-dichloropyridine.

In derivatives containing suitable functional groups, hydrogen bonding plays a significant role in the crystal assembly. For example, in the crystal structure of 4-amino-3,5-dichloropyridine, molecules are linked by strong N—H⋯N hydrogen bonds between the amino group and the ring nitrogen of an adjacent molecule. nih.govresearchgate.net This interaction leads to the formation of supramolecular chains extending along a specific crystallographic direction. nih.gov Hirshfeld surface analysis has shown that N⋯H/H⋯N contacts contribute significantly (13.1%) to the crystal packing in this compound. nih.govresearchgate.net

Halogen bonding is a prominent interaction in the crystal structures of halogenated pyridines. nih.gov This interaction involves the electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net In halopyridine-iodine monochloride complexes, two types of halogen bonding have been observed: stronger three-center Py(N)–ICl bonds and weaker two-center Py(C)–X···Cl bonds. ju.edu.joacs.org

Studies on halogenopyridinium cations have demonstrated that iodo- and bromopyridinium cations consistently form halogen-bonding contacts with iodide anions that are shorter than the sum of their van der Waals radii. acs.org In the crystal structure of 4-amino-3,5-dichloropyridine, halogen–π interactions are also present, with a Cl⋯π distance of 3.9375 (17) Å, further enhancing the cohesion of the crystal structure. nih.goviucr.org

π-π stacking interactions are common in aromatic compounds and contribute to the stabilization of crystal structures. libretexts.orgmdpi.com In the case of 4-amino-3,5-dichloropyridine, supramolecular chains formed by hydrogen bonding are interconnected by offset aromatic π–π stacking interactions between the pyridine rings. nih.govresearchgate.netiucr.org The distance between the centroids of interacting rings is 3.8638 (19) Å, with a perpendicular distance of 3.4954 (12) Å. iucr.org

Intermolecular Interactions and Crystal Packing

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intrinsic properties of molecules, predicting their behavior, and guiding experimental work. For a halogen-rich compound like 3,5-dichloro-4-iodopyridine, computational methods provide deep insights into its electronic structure, reactivity, potential reaction pathways, and non-covalent interactions, which are crucial for its application in synthesis and materials science.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. core.ac.ukelectrochemsci.org Calculations are typically performed using a hybrid functional, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)) to provide a detailed description of the molecule's electronic landscape. electrochemsci.orgresearchgate.net

The electronic structure is fundamentally described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For a closely related compound, 3,5-dichloropyridin-4-amine, DFT calculations revealed a HOMO-LUMO gap that indicates significant molecular stability. ijream.org In this compound, the replacement of the amino group with a highly polarizable iodine atom is expected to modulate these FMO energies, likely leading to a smaller energy gap and enhanced reactivity, particularly at the C-I bond site.

From the FMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior, as shown in the table below.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Description | Typical Implication for Reactivity |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | Low 'I' indicates a good electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | High 'A' indicates a good electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of chemical stability and reactivity. | A small gap suggests high reactivity. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. | A high μ value (less negative) correlates with higher reactivity. nih.gov |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. | High hardness indicates low reactivity. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness. | High softness indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons. | A high index indicates a good electrophile. |

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov For this compound, the MEP map would be expected to show a negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or coordination. Positive potential (blue) would be anticipated around the hydrogen atoms and, significantly, in the region of the iodine atom, creating a "sigma-hole" that makes it a potent halogen bond donor.

Understanding the mechanism of a chemical reaction requires identifying the transition states and calculating the activation energy (Ea), which is the minimum energy barrier that must be overcome for reactants to transform into products. wikipedia.orgsparkl.me Computational methods, particularly DFT, are invaluable for mapping reaction pathways and quantifying these energy barriers. savemyexams.com

For this compound, a key area of interest is its participation in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to modern organic synthesis. The reactivity of the three halogen substituents differs significantly. The C-I bond is considerably weaker and more readily activated than the C-Cl bonds.

Activation energy calculations would typically proceed by:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a palladium catalyst) and the final products are optimized to find their lowest energy states.

Transition State Search: A search for the transition state (TS) structure corresponding to the key activation step, such as the oxidative addition of the C-X bond to the metal catalyst, is performed.

Frequency Calculation: Vibrational frequency calculations are run to confirm the nature of the stationary points. A stable minimum (reactant, product) has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: The activation energy is determined as the energy difference between the transition state and the initial reactants.

For this compound, calculations would confirm that the activation energy for the oxidative addition of the C-I bond is substantially lower than that for the C-Cl bonds, explaining the observed chemoselectivity in cross-coupling reactions. Such studies can also compare different catalytic systems or reaction conditions to predict optimal outcomes. mostwiedzy.pl

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting binding affinities. researchgate.nettubitak.gov.tr When combined with experimental data, docking forms the basis of Structure-Activity Relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. nih.gov

While specific docking studies for this compound are not prominently reported, its structural motifs are present in many biologically active molecules. Halogenated pyridines are known to exhibit a range of activities, including anticancer and antimicrobial effects. nih.govnih.gov A hypothetical docking study of this compound would involve:

Target Selection: Choosing a relevant protein target, such as a kinase or DNA gyrase, where pyridine derivatives have shown inhibitory action.

Ligand and Receptor Preparation: Preparing the 3D structure of this compound and the protein, including adding hydrogen atoms and assigning charges.

Docking Simulation: Using software like AutoDock to place the ligand into the active site of the protein and score the different binding poses. researchgate.net

The results would provide a binding affinity score (e.g., in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine and chlorine atoms of this compound are particularly important for SAR, as they can participate in strong halogen bonds with electron-donating residues (e.g., carbonyl oxygens or aromatic rings) in the protein's active site.

Table 2: Hypothetical Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Kinase (e.g., EGFR) | -7.5 | MET 793, LEU 718, CYS 797 | Halogen bond (Iodine), Hydrophobic interactions (Dichloro-pyridyl ring) |

| DNA Gyrase (e.g., GyrB) | -6.8 | ASP 73, GLY 77, ILE 78 | Hydrogen bond (Pyridine N), Halogen bond (Chlorine) |

Such studies would guide the synthesis of derivatives, for instance, by modifying substituents to enhance binding affinity and selectivity, thereby establishing a clear SAR.

Hirshfeld surface analysis is a graphical method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govrasayanjournal.co.in It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface provides a unique picture of the molecular environment and is invaluable for understanding crystal packing. desy.de

For this compound, the Hirshfeld surface would be generated from its crystal structure data. Key features include:

dnorm Surface: This surface is mapped with colors to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum (strong interactions like hydrogen or halogen bonds), white areas represent contacts around the van der Waals distance, and blue regions signify longer contacts. acs.org

2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The plot provides a quantitative breakdown of the percentage contribution of each type of contact to the total surface area. ijream.org

Based on the analysis of the closely related 3,5-dichloropyridin-4-amine, the dominant interactions for this compound are expected to be Cl···H and H···H contacts. ijream.org However, the presence of iodine would introduce significant C-I···N and C-I···Cl halogen bonds, which are strong, directional interactions that would heavily influence crystal packing. nih.govmdpi.com

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| Cl···H / H···Cl | ~35-40% | Hydrogen bonds and general van der Waals contacts. |

| H···H | ~15-20% | Represents a significant portion of the surface area. |

| I···N / N···I | ~5-10% | Strong, directional halogen bonding to the pyridine nitrogen. |

| I···Cl / Cl···I | ~5-10% | Type II halogen bonding between electron-rich and electron-poor regions of the halogens. |

| Cl···Cl | ~5-7% | Halogen-halogen interactions. |

| C···H / H···C | ~7-9% | van der Waals interactions. |

| C···C | ~6-8% | π-π stacking interactions between pyridine rings. |

Complementing the Hirshfeld analysis, Energy Framework Analysis calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. rasayanjournal.co.in These energies are separated into electrostatic, polarization, dispersion, and exchange-repulsion components and are visualized as cylinders connecting the centroids of interacting molecules. pnrjournal.comnih.gov The cylinder radius is proportional to the interaction strength. This analysis provides a quantitative and intuitive picture of the crystal's energetic landscape, highlighting the dominant forces (e.g., dispersion in π-stacked systems or electrostatics in hydrogen/halogen bonded systems) that ensure the stability of the crystal packing. mdpi.com For this compound, this analysis would likely reveal a balance between strong electrostatic contributions from C-I···N halogen bonds and significant dispersion forces from the large, polarizable iodine and chlorine atoms.

Applications and Advanced Research Trajectories of 3,5 Dichloro 4 Iodopyridine in Specialized Fields

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

The utility of 3,5-dichloro-4-iodopyridine as a key intermediate is predicated on the distinct reactivity of its carbon-halogen bonds. The iodine atom at the 4-position is the most reactive site for transformations such as Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a diverse range of derivatives. The chlorine atoms at the 3 and 5-positions are less reactive, providing opportunities for subsequent functionalization under different reaction conditions. This tiered reactivity is a significant advantage in multi-step synthetic sequences.

Precursors for Pharmaceutical Intermediates

In the pharmaceutical industry, the pyridine (B92270) scaffold is a ubiquitous motif found in a multitude of therapeutic agents. This compound serves as a crucial starting material for the synthesis of complex pharmaceutical intermediates. A notable example is its use in the preparation of pyrazole (B372694) amide derivatives, which are investigated for their potential as RORγ (Retinoic acid receptor-related orphan receptor gamma) inhibitors. These inhibitors are being explored for the treatment of autoimmune diseases. In a patented synthetic route, 3,5-dichloropyridine (B137275) is first iodinated to produce this compound, which then undergoes further reactions to build the final pyrazole amide structure. google.com

The ability to selectively functionalize the 4-position of the pyridine ring via cross-coupling reactions is a key strategy in the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are prominent in cancer therapy. The 3,5-dichloro-substitution pattern can be retained or further modified to fine-tune the biological activity and pharmacokinetic properties of the target molecule.

| Pharmaceutical Intermediate Class | Synthetic Utility of this compound | Therapeutic Area |

| Pyrazole Amide Derivatives | Key building block for the synthesis of RORγ inhibitors. | Autoimmune Diseases |

| Kinase Inhibitors | Serves as a scaffold for the introduction of various functionalities to modulate kinase binding. | Oncology |

Building Blocks for Agrochemical Ingredients

The principles that make this compound valuable in pharmaceutical synthesis are equally applicable to the agrochemical sector. Pyridine-based compounds are integral to many herbicides, fungicides, and insecticides. The selective introduction of different functional groups onto the pyridine ring allows for the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the known reactivity of this intermediate makes it a prime candidate for the synthesis of novel agrochemical entities. The di-chloro substitution pattern is a feature found in some commercial herbicides and fungicides, suggesting that derivatives of this compound could exhibit desirable biological activity. The iodine at the 4-position provides a convenient handle for introducing toxophoric groups or moieties that enhance systemic transport within the plant.

Applications in Medicinal Chemistry Research

The structural attributes of this compound make it a valuable tool in medicinal chemistry for the discovery and development of new drugs. Its rigid aromatic core and multiple points for diversification allow for the systematic exploration of chemical space around a central scaffold.

Design and Synthesis of Biologically Active Compounds

The design and synthesis of novel, biologically active compounds frequently rely on the use of versatile building blocks like this compound. Its utility is particularly evident in the synthesis of compounds targeting a wide range of biological targets. The ability to perform selective cross-coupling reactions at the 4-position allows for the introduction of diverse chemical functionalities, leading to libraries of compounds for high-throughput screening.

Lead Compound Derivatization and Optimization

Once a lead compound with promising biological activity is identified, the process of lead optimization begins. This involves making systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. This compound can be a valuable tool in this process.

If a lead compound contains a pyridine moiety, introducing the 3,5-dichloro-4-iodo-pyridine core can provide new avenues for derivatization. The iodine atom can be replaced with a variety of groups using well-established cross-coupling chemistry to probe the structure-activity relationship (SAR) at that position. The chlorine atoms can also be substituted, although this typically requires more forcing conditions, allowing for a later-stage diversification of the lead series. This systematic approach enables medicinal chemists to fine-tune the properties of a lead compound to develop a clinical candidate.

Contributions to Materials Science and Functional Materials

The application of this compound extends beyond the life sciences into the realm of materials science. The same synthetic versatility that makes it attractive for drug discovery is also valuable for the creation of novel functional materials with specific optical, electronic, or self-assembly properties.

Development of Pyridine-Based Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. Pyridine and its derivatives are frequently used as ligands due to the coordinating ability of the nitrogen atom. The specific compound, this compound, features a pyridine nitrogen atom that can act as a coordination site for metal centers.

Furthermore, the presence of halogen atoms (chlorine and iodine) on the pyridine ring introduces the possibility of forming halogen bonds. wikipedia.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a nucleophile (a halogen bond acceptor). wikipedia.org In the context of coordination polymers, such interactions can play a crucial role in dictating the final supramolecular architecture and dimensionality of the material. nih.gov For instance, studies on other 2,5-dihalopyridine ligands in copper(I) halide complexes have shown that strong halogen bonds form between the pyridine's halogen substituents and the halide ions coordinated to the copper center, linking one-dimensional polymer chains into three-dimensional networks. nih.gov

Despite these promising characteristics, a thorough search of scientific literature did not yield specific examples or detailed research findings on coordination polymers synthesized directly using this compound as a primary ligand. Research in this area tends to focus on other functionalized pyridines, such as those with carboxylate or triazole groups, which offer different coordination modes.

Exploration in Optoelectronic Materials

The electronic properties of organic molecules are central to their application in optoelectronic devices. Halogenation of aromatic systems is a known strategy to modify these properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The multiple halogen substituents on the this compound ring are expected to influence its electronic characteristics significantly.

The study of halogen-bonding interactions is also relevant in the context of optoelectronics. The directionality and strength of these bonds can be used to control the assembly of molecules in the solid state, which in turn affects material properties like charge transport and photoluminescence. nih.gov Research on other pyridine-functionalized dyes has demonstrated that halogen bonding can influence their spectroscopic properties, such as absorption and emission spectra. nih.gov

However, specific studies detailing the synthesis, characterization, and application of this compound in optoelectronic materials are not found in the available literature. The potential of this compound in the field remains largely theoretical and unexplored.

Future Research Directions and Emerging Applications

Based on the chemical nature of this compound and trends in materials science, several future research directions can be proposed.

Ligand Functionalization: The reactive C-I and C-Cl bonds offer pathways for further chemical modification. The iodine atom, in particular, is a versatile functional group that can be readily substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functionalities. This would transform the parent molecule into more complex, bespoke ligands designed for specific metal ions, potentially leading to coordination polymers with novel topologies and functions, such as catalysis or gas storage.

Halogen Bond-Driven Crystal Engineering: A systematic investigation into the halogen bonding capabilities of this compound could be a fruitful area of research. nih.govacs.org Co-crystallization experiments with various halogen bond acceptors could lead to the rational design of new supramolecular assemblies and organic materials. acs.org Understanding how the interplay between the different halogen atoms (Cl vs. I) directs self-assembly would be of fundamental interest in crystal engineering. nih.gov

Computational Studies for Optoelectronics: Before undertaking extensive synthetic work, computational modeling could be employed to predict the electronic and photophysical properties of this compound and its derivatives. Density Functional Theory (DFT) calculations could estimate its HOMO/LUMO levels, absorption spectra, and potential as a building block for electron-transporting or emissive materials, guiding future experimental efforts in optoelectronics.

The following table summarizes the potential research avenues for this compound.

| Research Area | Proposed Focus | Potential Application |

| Coordination Chemistry | Synthesis of novel ligands via functionalization of the C-I bond. | Catalysis, Porous Materials |

| Crystal Engineering | Systematic study of halogen bonding interactions in co-crystals. | Solid-state material design |

| Optoelectronics | Computational screening of electronic and photophysical properties. | Organic electronic materials |

While direct applications have yet to be realized and documented, the unique substitution pattern of this compound marks it as a compound of interest for future exploration in materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Dichloro-4-iodopyridine, and what are their advantages?

- Methodological Answer : A typical route involves halogenation of pyridine derivatives. For example, 3,5-dichloropyridine can undergo iodination at the 4-position using iodine monochloride (ICl) in acetic acid under reflux . Alternative methods include metal-catalyzed cross-coupling reactions, though yields may vary depending on the catalyst (e.g., palladium-based systems for selective iodination). Key advantages include moderate scalability and compatibility with sensitive functional groups.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the absence of protons at the 4-position and identify coupling patterns from adjacent substituents .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 273.886 (calculated for CHClIN) .

- FT-IR : Absence of O-H or N-H stretches confirms the absence of hydroxyl or amine impurities .

Q. How can researchers purify this compound to achieve >95% purity?

- Methodological Answer : Recrystallization using a solvent system like ethanol/water (4:1 v/v) is effective due to the compound’s moderate solubility in polar solvents. Column chromatography with silica gel and hexane/ethyl acetate (7:3) can further remove halogenated byproducts .

Advanced Research Questions

Q. How can researchers address low yields in the iodination step during this compound synthesis?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-iodination). Optimize reaction time and temperature (e.g., 12–16 hours at 80°C in acetic acid) . Use stoichiometric control of ICl and monitor progress via TLC. Alternative iodinating agents like N-iodosuccinimide (NIS) with catalytic HSO may improve selectivity .

Q. What strategies mitigate decomposition of this compound under reflux conditions?

- Methodological Answer : Decomposition arises from thermal instability. Use inert atmospheres (N/Ar) to prevent oxidation and reduce reflux time. Alternative solvents with higher boiling points (e.g., DMF) stabilize the compound but require post-reaction purification to remove residual solvent .

Q. How can contradictory NMR data be resolved when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions may arise from unexpected regioselectivity or paramagnetic impurities. Cross-validate with F NMR (if fluorine substituents are present) or X-ray crystallography. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to assign signals definitively .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient nature of the pyridine ring, predicting preferential reactivity at the iodine site. Fukui indices identify electrophilic centers, aiding in reaction design .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.